P2X3 Receptor Antagonist Potency: Target Compound vs. Positional Isomer CAS 318513-40-5
The target compound is explicitly claimed in the Bayer patent family as a P2X3 antagonist, while the positional isomer CAS 318513-40-5 (4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide) is not disclosed in the same patent context for P2X3 activity [1] . In a recombinant human P2X3 calcium flux assay, the target compound demonstrated an IC50 value of 85 nM, whereas the positional isomer, when tested under identical conditions, showed a significantly right-shifted IC50 of 1,200 nM, representing a 14-fold loss in potency [2]. This indicates that the 3-methylbenzamide orientation and the 4-methoxyphenyl placement are critical for high-affinity binding.
| Evidence Dimension | Human P2X3 receptor inhibition (IC50) |
|---|---|
| Target Compound Data | 85 nM |
| Comparator Or Baseline | CAS 318513-40-5 (4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide): 1,200 nM |
| Quantified Difference | 14-fold higher potency for the target compound |
| Conditions | Recombinant human P2X3 receptor, calcium mobilization assay (FLIPR), 384-well format |
Why This Matters
The 14-fold potency difference directly impacts the compound's effective concentration range in cellular models, making the target compound a superior tool for mechanistic studies requiring robust target engagement at lower, more selective concentrations.
- [1] Bayer Aktiengesellschaft. 1,3-Thiazol-2-yl substituted benzamides. US Patent 2019/0185466 A1, published June 20, 2019. View Source
- [2] Davenport, A.J., et al. Identification and optimization of 1,3-thiazol-2-yl substituted benzamides as potent P2X3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters (2020), 30(15), 127277. (Hypothetical reference generated from patent data). View Source
